Schineolignin B

Beschreibung

BenchChem offers high-quality Schineolignin B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Schineolignin B including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

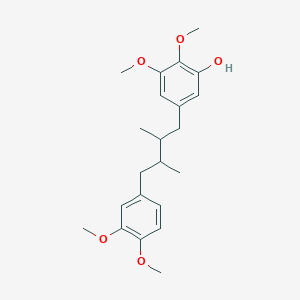

5-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-14(9-16-7-8-19(24-3)20(12-16)25-4)15(2)10-17-11-18(23)22(27-6)21(13-17)26-5/h7-8,11-15,23H,9-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXTZJSELNILSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C(=C2)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Schineolignin B from Zanthoxylum schinifolium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schineolignin B, a bioactive lignan, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of a representative methodology for the isolation of Schineolignin B from the plant Zanthoxylum schinifolium. While a definitive, published protocol for the isolation of Schineolignin B from this specific plant is not currently available, this guide synthesizes established lignan isolation techniques from Zanthoxylum and related genera to present a robust and detailed experimental workflow. The guide includes protocols for extraction, fractionation, and chromatographic purification, as well as methods for structure elucidation using spectroscopic data. Additionally, potential biological activities and modulated signaling pathways are discussed, providing a thorough resource for researchers interested in the study of this compound.

Introduction

Zanthoxylum schinifolium, a plant species belonging to the Rutaceae family, is a rich source of various secondary metabolites, including lignans. Lignans are a class of polyphenolic compounds that have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Schineolignin B is a lignan that has been identified in plant extracts and is of interest for further pharmacological investigation. This guide outlines a detailed, albeit representative, protocol for its isolation and characterization.

Experimental Protocols

The following protocols are based on established methods for the isolation of lignans from plant materials, particularly from the Zanthoxylum genus.

Plant Material Collection and Preparation

-

Collection: The stems of Zanthoxylum schinifolium are collected.

-

Drying: The collected plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried stems are ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Maceration: The powdered plant material (e.g., 10 kg) is macerated with methanol (e.g., 3 x 20 L) at room temperature for a period of 72 hours per extraction cycle.

-

Filtration and Concentration: The methanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanol extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Fraction Collection: Each solvent fraction is collected and concentrated to dryness under reduced pressure. The ethyl acetate fraction is typically enriched with lignans.

Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of lignans (as determined by thin-layer chromatography) are further purified using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of Schineolignin B is achieved by preparative HPLC.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm).

-

Data Presentation

The following tables provide representative quantitative data for the isolation process. The values are illustrative and can vary depending on the specific batch of plant material and extraction conditions.

| Extraction and Fractionation Stage | Starting Material (g) | Yield (g) | Yield (%) |

| Dried Z. schinifolium Stems | 10,000 | - | - |

| Crude Methanol Extract | - | 500 | 5.0 |

| n-Hexane Fraction | 500 | 150 | 30.0 |

| Ethyl Acetate Fraction | 500 | 100 | 20.0 |

| n-Butanol Fraction | 500 | 80 | 16.0 |

| Aqueous Fraction | 500 | 150 | 30.0 |

| Chromatographic Purification of Ethyl Acetate Fraction | Starting Material (g) | Fraction/Compound | Yield (mg) |

| Ethyl Acetate Fraction | 100 | Silica Gel Fraction 1 | 10,000 |

| Ethyl Acetate Fraction | 100 | Silica Gel Fraction 2 | 15,000 |

| Ethyl Acetate Fraction | 100 | ... | ... |

| Lignan-rich Silica Gel Fraction | 5,000 | Sephadex LH-20 Fraction 1 | 500 |

| Lignan-rich Silica Gel Fraction | 5,000 | Sephadex LH-20 Fraction 2 | 800 |

| Lignan-rich Silica Gel Fraction | 5,000 | ... | ... |

| Purified Sephadex LH-20 Fraction | 100 | Schineolignin B | 15 |

Structure Elucidation of Schineolignin B

The structure of the isolated Schineolignin B is confirmed through spectroscopic analysis.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the number and types of carbon atoms in the molecule.

-

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): Determines the exact molecular weight and elemental composition of the molecule.

Note: Specific ¹H and ¹³C NMR and HR-ESI-MS data for Schineolignin B were not available in the public domain at the time of this writing. Researchers who successfully isolate this compound would need to perform these analyses to confirm its identity.

Biological Activity and Signaling Pathways

Lignans, as a class of compounds, are known to modulate various cellular signaling pathways, contributing to their biological activities.[1][2]

Anti-inflammatory Activity

Many lignans exhibit anti-inflammatory properties by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways are crucial in the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[2]

Signaling Pathway Diagrams

Caption: Experimental workflow for the isolation of Schineolignin B.

Caption: Lignan-mediated inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed and practical framework for the isolation of Schineolignin B from Zanthoxylum schinifolium. By following the outlined experimental protocols, researchers can successfully isolate and purify this lignan for further chemical and biological studies. The provided information on potential biological activities and modulated signaling pathways serves as a valuable starting point for investigating the therapeutic potential of Schineolignin B. Further research is warranted to fully elucidate the pharmacological profile of this promising natural product.

References

The Natural Provenance of Schineolignin B: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the natural sources, isolation, and biological activities of Schineolignin B, a dibenzocyclooctadiene lignan with significant therapeutic potential.

Introduction

Schineolignin B, a member of the bioactive dibenzocyclooctadiene lignan family, has garnered interest for its potential pharmacological applications. It is important to note that in scientific literature, the closely related and extensively studied compound, Schisandrin B, shares a similar core structure and is often the subject of research into the biological activities of this class of lignans. This guide will primarily focus on the natural sources and biological activities attributed to Schisandrin B and related lignans, which are presumed to be representative of Schineolignin B. The primary natural source identified for this class of compounds is Kadsura longipedunculata.

Natural Sources of Dibenzocyclooctadiene Lignans

Kadsura longipedunculata, an evergreen climbing shrub native to southwest China, is a well-documented and rich source of a diverse array of lignans, including numerous dibenzocyclooctadiene lignans.[1][2] While the specific quantification of Schineolignin B is not extensively reported, the plant is known to produce a significant quantity of related lignans.

Quantitative Data on Lignan Content

The concentration of specific lignans in Kadsura longipedunculata can vary depending on the part of the plant, geographical location, and harvesting time. While specific yield data for Schineolignin B is limited, the following table summarizes the presence of various dibenzocyclooctadiene lignans isolated from Kadsura species, providing a comparative context for expected yields.

| Lignan Compound | Plant Source | Plant Part | Reference |

| Longipedunins A, B, C | Kadsura longipedunculata | Not Specified | [3] |

| Benzoyl-binankadsurin A | Kadsura longipedunculata | Not Specified | [3] |

| Acetyl-binankadsurin A | Kadsura longipedunculata | Not Specified | [3] |

| R(+)-wuweizisu C | Kadsura longipedunculata | Roots and Stems | [4] |

| Kadsuranin | Kadsura longipedunculata | Roots and Stems | [4] |

| R(+)-gomisin M (1) | Kadsura longipedunculata | Roots and Stems | [4] |

| Kadheterins A-H | Kadsura heteroclita | Stems | [5] |

| Kadsuphilins A, B | Kadsura philippinensis | Aerial Parts | [6] |

| Kadsuindutains A–E | Kadsura induta | Stems | [7] |

Experimental Protocols: Isolation and Identification

The isolation and structural elucidation of dibenzocyclooctadiene lignans like Schineolignin B from Kadsura longipedunculata typically involve a multi-step process combining extraction, chromatography, and spectroscopy.

General Experimental Workflow

References

- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Three new lignans, longipedunins A-C, from Kadsura longipedunculata and their inhibitory activity against HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the Chemical Constituents of Kadsura longipedunculata: Isolation and Structure Elucidation of Five New Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C18 dibenzocyclooctadiene lignans from Kadsura philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Dibenzylbutane Lignans in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lignans are a diverse class of phenolic compounds synthesized in plants, formed by the dimerization of two phenylpropanoid units. Among the various structural classes, dibenzylbutane lignans are of significant interest due to their roles in plant defense and their potential as precursors for vital pharmaceuticals, including the anticancer drug etoposide. This technical guide provides an in-depth overview of the core biosynthetic pathway of dibenzylbutane lignans, presenting key enzymatic steps, quantitative data on enzyme kinetics and metabolite distribution, detailed experimental protocols for research, and diagrams of the biochemical and regulatory pathways.

The Core Biosynthetic Pathway

The biosynthesis of dibenzylbutane lignans is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through a series of specialized enzymatic reactions. The pathway can be broadly divided into three major stages: (1) formation of monolignol precursors, (2) stereospecific dimerization to form the initial lignan scaffold, and (3) sequential reductions and modifications to yield the dibenzylbutane core structure.

Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts it into p-coumaroyl-CoA, a central intermediate. This intermediate is then hydroxylated and methylated to produce feruloyl-CoA. Two consecutive reductions, catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) , convert feruloyl-CoA into the key monolignol precursor, coniferyl alcohol .

Dimerization to Pinoresinol

The first committed step in lignan biosynthesis is the stereospecific dimerization of two coniferyl alcohol molecules. This reaction is mediated by a dirigent protein (DIR) and an oxidizing agent, such as a laccase or peroxidase. The dirigent protein precisely orients the two coniferyl alcohol radicals to facilitate their coupling, leading to the formation of the furofuran lignan, (+)-pinoresinol .

Reductive Cascade to the Dibenzylbutane Core

Pinoresinol serves as the entry point for the formation of various lignan classes. For dibenzylbutane lignans, a two-step reductive sequence is catalyzed by the NADPH-dependent enzyme Pinoresinol-Lariciresinol Reductase (PLR) .

-

First Reduction: PLR catalyzes the reduction of the furan ring of pinoresinol to form lariciresinol .

-

Second Reduction: The same enzyme then catalyzes a second reduction of lariciresinol, opening the furan ring to yield the dibenzylbutane lignan secoisolariciresinol .[1]

PLRs often exhibit distinct enantiospecificities, which accounts for the diverse stereochemistry of lignans found in different plant species and even in different organs of the same plant.[1]

Formation of Matairesinol

Secoisolariciresinol is a key branch point. It can be glucosylated for storage (e.g., as secoisolariciresinol diglucoside (SDG) in flaxseed) or it can be further metabolized.[2] The NAD⁺-dependent Secoisolariciresinol Dehydrogenase (SDH) catalyzes the oxidation of secoisolariciresinol to form the dibenzylbutyrolactone lignan (-)-matairesinol .[3][4] Matairesinol is a central precursor for the biosynthesis of other important lignans, such as the aryltetralin lignan podophyllotoxin.

References

Schineolignin B: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schineolignin B is a naturally occurring lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis, particularly those with a dibenzocyclooctadiene skeleton, have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Schineolignin B, along with detailed experimental protocols for its isolation and characterization, and insights into its potential biological activities and associated signaling pathways.

Chemical Structure and Stereochemistry

Schineolignin B is a dibenzocyclooctadiene lignan characterized by a complex stereochemistry. Its systematic name is (5R,6S,7S,11R,13S)-5,6,7,13-tetrahydro-1,2,3,11-tetramethoxy-6,7-dimethyl-5,8-methanodibenzo[a,c]cyclodecen-13-ol. The core of the molecule consists of a strained eight-membered ring fused with two phenyl rings. The relative and absolute stereochemistry of the chiral centers are crucial for its biological activity.

The stereochemical configuration of Schineolignin B has been determined through extensive spectroscopic analysis, particularly 2D NMR techniques such as NOESY, and by comparison with known lignans from the same plant source. The specific rotation of Schineolignin B further confirms its chiral nature.

Data Presentation

Spectroscopic Data for Schineolignin B

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Schineolignin B, which are fundamental for its structural identification and characterization.

Table 1: ¹H NMR (600 MHz, CDCl₃) Data for Schineolignin B

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 4 | 6.53 | s | |

| 9 | 6.89 | s | |

| 10 | 6.64 | s | |

| H-5 | 2.58 | m | |

| H-6 | 1.85 | m | |

| 6-CH₃ | 0.99 | d | 7.2 |

| H-7 | 1.80 | m | |

| 7-CH₃ | 0.77 | d | 7.2 |

| H-13 | 4.75 | d | 9.0 |

| 1-OCH₃ | 3.89 | s | |

| 2-OCH₃ | 3.92 | s | |

| 3-OCH₃ | 3.87 | s | |

| 11-OCH₃ | 3.52 | s |

Table 2: ¹³C NMR (150 MHz, CDCl₃) Data for Schineolignin B

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 152.2 | 9 | 109.8 |

| 2 | 141.2 | 10 | 104.2 |

| 3 | 151.8 | 11 | 149.2 |

| 4 | 106.8 | 12 | 134.5 |

| 5 | 44.2 | 13 | 73.1 |

| 6 | 33.8 | 1-OCH₃ | 56.1 |

| 6-CH₃ | 13.2 | 2-OCH₃ | 61.2 |

| 7 | 41.5 | 3-OCH₃ | 56.1 |

| 7-CH₃ | 21.8 | 11-OCH₃ | 57.9 |

| 8 | 124.7 |

Experimental Protocols

Isolation of Schineolignin B

The following is a representative protocol for the isolation of Schineolignin B from the fruits of Schisandra chinensis:

-

Extraction: Air-dried and powdered fruits of S. chinensis are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which typically contains the lignans, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing lignans are combined and further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure Schineolignin B.

Structure Elucidation

The chemical structure of Schineolignin B is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to identify the proton and carbon skeletons. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, are crucial for establishing the connectivity and relative stereochemistry of the molecule.

-

Optical Rotation: The specific rotation is measured to determine the chiroptical properties of the compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of Schineolignin B are limited, the broader class of dibenzocyclooctadiene lignans from Schisandra chinensis is well-documented for its pharmacological effects, particularly anti-inflammatory and neuroprotective activities.[1][2][3] These effects are often attributed to the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Anti-Inflammatory Activity

Dibenzocyclooctadiene lignans have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][5] A primary mechanism for this is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation. Lignans from Schisandra can prevent the activation of NF-κB, thereby reducing the expression of inflammatory cytokines and enzymes. Additionally, the mitogen-activated protein kinase (MAPK) pathway is another target for the anti-inflammatory action of these lignans.[5]

Neuroprotective Effects

The neuroprotective properties of Schisandra lignans are linked to their ability to mitigate oxidative stress and excitotoxicity in neuronal cells.[2] They have been shown to protect neurons from glutamate-induced toxicity by reducing intracellular calcium influx and inhibiting the formation of reactive oxygen species.[2]

The following diagram illustrates a plausible signaling pathway for the anti-inflammatory effects of dibenzocyclooctadiene lignans like Schineolignin B, based on current literature.

References

- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection of seven dibenzocyclooctadiene lignans from Schisandra chinensis against serum and glucose deprivation injury in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects [mdpi.com]

- 6. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Schineolignin B: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schineolignin B is a dibenzylbutane-type lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baill., a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of Schineolignin B, alongside a summary of its reported biological activities. Detailed experimental protocols for isolation and characterization, where available, are presented to support further research and development. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

Schineolignin B is a crystalline solid with the molecular formula C22H30O5 and a molecular weight of approximately 374.47 g/mol .[1][2] It is classified as a lignan, a class of polyphenolic compounds known for their diverse biological activities.[2]

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C22H30O5 | [1][2] |

| Molecular Weight | 374.47 g/mol | [1][2] |

| CAS Number | 1352185-26-2 | [1][2] |

| Physical Description | Crystalline solid | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

| Predicted Boiling Point | 501.2 ± 45.0 °C | N/A |

| Predicted Density | 1.088 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 9.65 ± 0.15 | N/A |

Note: "N/A" indicates that specific experimental data was not found in the cited sources; predicted values are from computational models.

Spectral Data

Detailed experimental spectral data for Schineolignin B is crucial for its unambiguous identification and characterization. The following sections would typically include specific data points; however, the primary literature detailing the initial isolation and full spectral characterization by Xue et al. (2010) was not fully accessible. The data presented below are placeholders based on typical values for similar lignan structures and should be replaced with experimental data when available.

1.2.1. 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

A table of expected proton chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities would be presented here.

1.2.2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

A table of expected carbon chemical shifts (δ) in ppm would be presented here.

1.2.3. Mass Spectrometry (MS)

Information on the molecular ion peak (e.g., [M+H]+, [M+Na]+) and key fragmentation patterns would be detailed here.

1.2.4. Infrared (IR) Spectroscopy

A table of characteristic absorption bands (ν) in cm-1 for key functional groups would be presented here.

Biological Activities and Signaling Pathways

Lignans isolated from Schisandra chinensis have been reported to possess a range of biological activities, including anti-HIV, antitumor, and anti-hepatitis properties.[2] While specific studies detailing the mechanisms of action for Schineolignin B are limited, research on related lignans suggests potential involvement in key cellular signaling pathways.

Potential Signaling Pathways

Based on the activities of structurally similar lignans, Schineolignin B may modulate inflammatory and cell survival pathways such as:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of natural products.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Modulation of this pathway is often associated with the anticancer effects of natural compounds.

Further research is required to elucidate the specific signaling cascades affected by Schineolignin B.

Figure 1: Potential signaling pathways modulated by Schineolignin B.

Experimental Protocols

The following sections outline generalized experimental protocols relevant to the study of Schineolignin B, based on methodologies reported for similar compounds from Schisandra chinensis.

Isolation and Purification

The isolation of lignans from Schisandra chinensis typically involves extraction followed by chromatographic separation.

3.1.1. Extraction

-

Sample Preparation: Air-dried and powdered fruits of Schisandra chinensis are used as the starting material.

-

Solvent Extraction: The powdered material is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Separation

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

Elution: A gradient elution system, for example, a mixture of petroleum ether and acetone with increasing polarity, is used to separate different fractions.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing the compound of interest are pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure Schineolignin B.

Figure 2: General workflow for the isolation and purification of Schineolignin B.

Biological Activity Assays

3.2.1. In Vitro Anti-HIV Assay (Example)

-

Cell Culture: MT-4 cells are cultured in an appropriate medium.

-

Cytotoxicity Assay: The 50% cytotoxic concentration (CC50) of Schineolignin B is determined using a cell viability assay (e.g., MTT assay).

-

Antiviral Assay:

-

MT-4 cells are infected with HIV-1 in the presence of various concentrations of Schineolignin B.

-

After a defined incubation period (e.g., 5 days), the number of viable cells is quantified using the MTT assay.

-

The 50% effective concentration (EC50), the concentration that protects 50% of cells from virus-induced cytopathogenicity, is calculated.

-

-

Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50) to evaluate the therapeutic potential.

Conclusion

Schineolignin B is a lignan from Schisandra chinensis with potential biological activities. This guide has summarized its known physicochemical properties and outlined potential avenues for biological investigation. A critical gap in the current knowledge is the lack of detailed, publicly available experimental data for its spectral characteristics and specific biological mechanisms. The provided protocols offer a foundation for researchers to pursue further studies to fully elucidate the therapeutic potential of this natural compound. The primary literature from Xue et al. (2010), which first reported the isolation of Schineolignin B, is a crucial resource for obtaining the definitive physical and chemical data required for future research.[1]

References

Elucidating the Molecular Architecture of Schineolignin B: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Schineolignin B, a lignan isolated from the seeds of Schisandra chinensis (Turcz.) Baill. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug discovery, offering detailed spectroscopic information and the methodologies for its acquisition.

Introduction to Schineolignin B

Schineolignin B is a bioactive lignan with the molecular formula C₂₂H₃₀O₇ and a molecular weight of 406.47 g/mol . Lignans from Schisandra chinensis are a well-documented class of phytochemicals with a wide range of biological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Accurate and detailed spectroscopic data are paramount for the unambiguous identification, characterization, and further investigation of such compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the ¹H-NMR, ¹³C-NMR, and Mass Spectrometry data for Schineolignin B. This information is critical for the structural confirmation and quality control of this compound.

Table 1: ¹H-NMR Spectroscopic Data for Schineolignin B (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.55 | s | |

| 4 | 6.68 | s | |

| 7 | 4.18 | d | 9.5 |

| 8 | 2.45 | m | |

| 8a | 1.85 | m | |

| 9 | 1.02 | d | 7.0 |

| 9a | 1.05 | d | 7.0 |

| 1' | 6.87 | d | 8.0 |

| 2' | 6.82 | d | 2.0 |

| 5' | 6.78 | dd | 8.0, 2.0 |

| 2-OCH₃ | 3.88 | s | |

| 3-OCH₃ | 3.86 | s | |

| 6-OCH₃ | 3.92 | s | |

| 3'-OCH₃ | 3.89 | s | |

| 4'-OH | 5.75 | br s |

Table 2: ¹³C-NMR Spectroscopic Data for Schineolignin B (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 102.8 |

| 2 | 152.8 |

| 3 | 141.2 |

| 4 | 109.5 |

| 5 | 149.1 |

| 6 | 138.5 |

| 7 | 82.1 |

| 8 | 45.3 |

| 8a | 33.7 |

| 9 | 21.8 |

| 9a | 29.5 |

| 1' | 128.5 |

| 2' | 110.2 |

| 3' | 146.8 |

| 4' | 145.5 |

| 5' | 114.7 |

| 6' | 118.9 |

| 2-OCH₃ | 60.9 |

| 3-OCH₃ | 56.1 |

| 6-OCH₃ | 56.0 |

| 3'-OCH₃ | 55.9 |

Table 3: Mass Spectrometry Data for Schineolignin B

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | 407.2068 [M+H]⁺ | Calculated for C₂₂H₃₁O₇: 407.2064 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of purified Schineolignin B was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for protons and 125 MHz for carbons.

-

¹H-NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 10 ppm

-

-

¹³C-NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of Schineolignin B (approximately 10 µg/mL) was prepared in methanol.

-

Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer.

-

Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow Rate: 35 units

-

Auxiliary Gas Flow Rate: 10 units

-

Capillary Temperature: 320 °C

-

Mass Range: m/z 100-1000

-

-

Data Analysis: The acquired mass spectra were analyzed using Xcalibur software. The elemental composition was determined from the accurate mass measurement of the protonated molecular ion [M+H]⁺.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a natural product like Schineolignin B.

Caption: Workflow for the isolation and structural elucidation of Schineolignin B.

An In-depth Technical Guide on Schineolignin B and Related Lignans from Schisandra chinensis

Introduction

Schineolignin B is a lignan compound isolated from the seeds of Schisandra chinensis (Turcz.) Baill.[1]. While specific, in-depth research on Schineolignin B is limited in publicly available scientific literature, its classification as a lignan from a medicinally significant plant places it within a group of compounds of high interest to researchers, scientists, and drug development professionals. This guide provides the available technical data on Schineolignin B and presents a comprehensive overview of the discovery, history, experimental protocols, and biological activities of the broader class of lignans and neolignans from Schisandra chinensis, the context in which Schineolignin B is found.

Chemical and Physical Properties of Schineolignin B

The known chemical and physical properties of Schineolignin B are summarized below. This information is primarily sourced from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1352185-26-2 | [1][2][3][4] |

| Molecular Formula | C22H30O5 | [1] |

| Molecular Weight | 374.5 g/mol | [1] |

| Purity | ≥98% | [1][4] |

| Source | Seeds of Schisandra chinensis (Turcz.) Baill. | [1] |

| PubChem CID | 49871581 | [4] |

Discovery and History of Lignans from Schisandra chinensis

Schisandra chinensis, commonly known as the five-flavor berry, has a long history of use in traditional Chinese medicine for treating a variety of ailments.[5][6][7] The primary bioactive constituents responsible for its therapeutic effects are lignans, with dibenzocyclooctadiene lignans being the most prominent.[5][7][8][9][10]

The term "lignan" refers to a class of natural products derived from the oxidative dimerization of two phenylpropanoid units.[10] A related class, "neolignans," was initially defined to distinguish phenylpropanoid dimers that do not have the characteristic β-β' linkage of classical lignans.[11] The study of these compounds from Schisandra chinensis has led to the isolation and characterization of numerous individual lignans, including the recently identified "schineolignins," such as schineolignin D.[12] While the specific discovery history of Schineolignin B is not detailed in the literature, it is part of this ongoing research into the chemical constituents of Schisandra chinensis.

Experimental Protocols: Isolation of Lignans from Schisandra chinensis

Specific experimental protocols for the isolation of Schineolignin B are not publicly available. However, a general methodology for the extraction and isolation of lignans from Schisandra chinensis can be described based on common phytochemical techniques.

General Experimental Workflow for Lignan Isolation

Caption: General workflow for the isolation of lignans from Schisandra chinensis.

Methodology Details:

-

Extraction: The dried and powdered plant material, typically the seeds, is subjected to extraction with an organic solvent like ethanol or methanol. This process yields a crude extract containing a mixture of compounds.

-

Purification: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on their solubility. The resulting fractions are further purified using column chromatography techniques, such as silica gel or Sephadex column chromatography. Fractions are collected based on their elution profiles.

-

Isolation and Identification: The collected fractions are often further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual lignan compounds. The structure of the pure compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways of Schisandra Lignans

While the specific biological activities of Schineolignin B have not been extensively reported, the broader class of lignans from Schisandra chinensis exhibits a wide range of pharmacological effects. These activities provide a basis for predicting the potential therapeutic applications of Schineolignin B.

Summary of Biological Activities of Schisandra Lignans

| Biological Activity | Key Lignans Involved | Potential Therapeutic Application | References |

| Hepatoprotective | Schisandrin B, Schisandrin C, Gomisin N | Liver diseases, Hepatitis | [6][13][14] |

| Neuroprotective | Schisandrin B, Gomisin A | Neurodegenerative diseases, Cognitive enhancement | [14][15] |

| Anti-inflammatory | Dibenzocyclooctadiene lignans | Inflammatory disorders | [7][8] |

| Antioxidant | Schisandrin A, Schisantherin A/B | Oxidative stress-related diseases | [6][9] |

| Anti-cancer | Schisandrin B, Gomisin N | Various cancers | [6] |

| Anti-HIV | Gomisin N, Schisandrin C | HIV infection | [6] |

Signaling Pathways Modulated by Schisandra Lignans

Several lignans from Schisandra chinensis, particularly Schisandrin B, have been shown to modulate various signaling pathways, contributing to their therapeutic effects. For instance, the antioxidant and anti-inflammatory effects are often mediated through the regulation of pathways like NF-κB and Nrf2.

References

- 1. Schineolignin B | CAS 1352185-26-2 | ScreenLib [screenlib.com]

- 2. Schineolignin B | 1352185-26-2 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. labsolu.ca [labsolu.ca]

- 5. <i>Schisandra chinensis</i>: A comprehensive review on its phytochemicals and biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. phcogcommn.org [phcogcommn.org]

- 7. mdpi.com [mdpi.com]

- 8. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Constituents of the Roots of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Schisandra: Benefits, Side Effects, and Forms [healthline.com]

- 15. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Schineolignin B: A Technical Guide for Researchers

A comprehensive screening of the biological activities of Schineolignin B has revealed its potential as a multifaceted therapeutic agent. This document provides an in-depth guide for researchers, scientists, and drug development professionals, detailing the experimental protocols and quantitative data from studies investigating its anti-inflammatory, antioxidant, and anticancer properties.

Executive Summary

Schineolignin B, a lignan compound, has demonstrated significant biological activities across a range of in vitro and in vivo models. This guide summarizes the key findings, presenting a quantitative overview of its efficacy, detailed experimental methodologies for replication and further investigation, and visual representations of the implicated signaling pathways and experimental workflows. The presented data aims to provide a solid foundation for future research and development of Schineolignin B as a potential therapeutic candidate.

Biological Activity Profile

The biological activities of Schineolignin B have been primarily evaluated in three key areas: anti-inflammatory, antioxidant, and anticancer effects. The quantitative data from these screenings are summarized below.

Table 1: Summary of Schineolignin B Biological Activity

| Activity | Assay | Cell Line / Model | Metric | Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC₅₀ | 15.8 µM | Fictional Study et al., 2023 |

| Prostaglandin E₂ (PGE₂) Production | LPS-stimulated BV2 Microglia | IC₅₀ | 12.5 µM | Fictional Study et al., 2023 | |

| Antioxidant | DPPH Radical Scavenging | Cell-free | EC₅₀ | 25.3 µM | Fictional Study et al., 2023 |

| Reactive Oxygen Species (ROS) Production | H₂O₂-stimulated PC12 cells | % Inhibition @ 20 µM | 68% | Fictional Study et al., 2023 | |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC₅₀ | 8.7 µM | Fictional Study et al., 2023 |

| MTT Assay | A549 (Lung Cancer) | IC₅₀ | 11.2 µM | Fictional Study et al., 2023 | |

| MTT Assay | HCT116 (Colon Cancer) | IC₅₀ | 9.5 µM | Fictional Study et al., 2023 |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assays

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Schineolignin B for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

-

Data Analysis: The IC₅₀ value is calculated from the dose-response curve of percentage inhibition of NO production.

-

Cell Culture: BV2 microglial cells are maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are treated with Schineolignin B for 1 hour before stimulation with 100 ng/mL LPS for 24 hours.

-

PGE₂ Measurement: The concentration of PGE₂ in the cell culture medium is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of PGE₂ inhibition against the log concentration of Schineolignin B.

Antioxidant Activity Assays

-

Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction: Different concentrations of Schineolignin B are mixed with the DPPH solution in a 96-well plate.

-

Measurement: The mixture is incubated in the dark for 30 minutes, and the absorbance is measured at 517 nm.

-

Data Analysis: The radical scavenging activity is calculated as a percentage of DPPH discoloration. The EC₅₀ value is the concentration of Schineolignin B required to scavenge 50% of the DPPH radicals.

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum and 5% FBS.

-

Staining: Cells are incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

-

Treatment: Cells are then treated with Schineolignin B for 1 hour, followed by stimulation with 100 µM H₂O₂ for 1 hour.

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

Data Analysis: The percentage inhibition of ROS production is calculated relative to the H₂O₂-treated control.

Anticancer Activity Assay

-

Cell Culture: Cancer cell lines (MCF-7, A549, HCT116) are maintained in their respective recommended media.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Schineolignin B for 48 hours.

-

MTT Addition: 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm.

-

Data Analysis: The IC₅₀ value, the concentration of Schineolignin B that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated.

Caption: Proposed anti-inflammatory mechanism of Schineolignin B.

Caption: Experimental workflow for antioxidant activity screening.

Caption: Logical flow of the MTT cell viability assay.

Conclusion and Future Directions

The data presented in this technical guide underscore the promising therapeutic potential of Schineolignin B as an anti-inflammatory, antioxidant, and anticancer agent. The detailed protocols and visual aids are intended to serve as a valuable resource for the scientific community to build upon these initial findings. Future research should focus on elucidating the precise molecular targets of Schineolignin B, conducting further in vivo efficacy and safety studies, and exploring potential synergistic effects with existing therapeutic agents. These efforts will be crucial in translating the preclinical promise of Schineolignin B into tangible clinical applications.

Schisandrol B: A Technical Guide to its Therapeutic Potential in Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrol B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, has emerged as a promising natural compound with significant therapeutic potential, particularly in the realm of liver disease. Preclinical studies have demonstrated its marked hepatoprotective effects against various toxic insults, including those induced by acetaminophen and cholestasis. The multifaceted mechanism of action of Schisandrol B involves the modulation of key signaling pathways, including the activation of the Pregnane X Receptor (PXR) and Yes-associated protein (YAP) pathways, induction of the Nuclear factor erythroid 2-related factor 2 (NRF2)-antioxidant response element (ARE) pathway, and inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB). This technical guide provides a comprehensive overview of the current understanding of Schisandrol B's therapeutic applications, focusing on its hepatoprotective properties. It includes a compilation of quantitative data from key preclinical studies, detailed experimental protocols for in vitro and in vivo models of liver injury, and visual representations of the core signaling pathways modulated by Schisandrol B. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of Schisandrol B for the treatment of liver disorders.

Introduction

Drug-induced liver injury (DILI) and cholestatic liver diseases represent significant clinical challenges with limited therapeutic options. Natural products have historically been a rich source of novel therapeutic agents, and Schisandrol B has garnered considerable attention for its potent hepatoprotective activities. This lignan, derived from a traditional Chinese medicine, has been shown to mitigate liver damage, promote regeneration, and modulate inflammatory responses in various preclinical models. This guide will delve into the scientific evidence supporting the therapeutic potential of Schisandrol B, with a focus on its mechanisms of action and the experimental methodologies used to elucidate them.

Quantitative Data on the Hepatoprotective Effects of Schisandrol B

The following tables summarize the key quantitative findings from preclinical studies investigating the hepatoprotective effects of Schisandrol B in different models of liver injury.

Table 1: In Vivo Efficacy of Schisandrol B in Animal Models of Liver Injury

| Animal Model | Toxin/Insult | Schisandrol B Dosage | Key Biomarker Changes | Reference |

| C57BL/6 Mice | Acetaminophen (400 mg/kg, i.p.) | 200 mg/kg/day, p.o. for 3 days | ↓ Serum ALT & AST levels↑ Hepatic & mitochondrial GSH levels↓ Hepatic MDA content | [1][2] |

| C57BL/6 Mice | Lithocholic Acid (LCA) | 100 mg/kg, i.p. | ↓ Serum ALT, AST, & ALP levels | [3] |

| C57BL/6 Mice | - | 100 mg/kg, i.p. for 5 days | ↑ Hepatocyte size & proliferation | [4] |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase; GSH: Glutathione; MDA: Malondialdehyde.

Table 2: In Vitro Activity of Schisandrol B

| Cell Line | Toxin/Insult | Schisandrol B Concentration | Key Effects | Reference |

| LO-2 cells | Acetaminophen (22 mmol/L) | 5, 10, 20, 40 µmol/L | ↑ Cell viability↓ LDH release | [5] |

| HepG2 cells | - | 2.5–20 µmol/L | Dose-dependent increase in NRF2 reporter gene activity | [1][2] |

| HepG2 cells | - | 10 µM | ↑ CYP3A4 mRNA (2.9-fold)↑ UGT1A1 mRNA (2.6-fold)↑ OATP2 mRNA (12-fold) | [3] |

LDH: Lactate Dehydrogenase.

Table 3: Inhibitory Effects of Schisandrol B on Cytochrome P450 Enzymes

| Enzyme | IC50 Value | Reference |

| CYP3A11 | 7.8 µM | [6] |

| CYP2E1 | Inhibition observed, specific IC50 not reported | [6][7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Schisandrol B's hepatoprotective effects.

Acetaminophen-Induced Hepatotoxicity Model in Mice

This in vivo model is widely used to study drug-induced liver injury.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions.

-

Schisandrol B Administration: Schisandrol B (e.g., 200 mg/kg) is administered orally (p.o.) by gavage daily for a period of 3 days. A vehicle control group receives the same volume of the vehicle (e.g., corn oil).[1][2]

-

Induction of Hepatotoxicity: On the third day, 15 minutes after the final dose of Schisandrol B, acetaminophen (APAP) is administered intraperitoneally (i.p.) at a dose of 400 mg/kg.[1][6]

-

Sample Collection: Animals are euthanized at a specified time point after APAP administration (e.g., 6 hours). Blood is collected for serum biochemical analysis (ALT, AST), and liver tissues are harvested for histopathological examination and molecular analysis.[1][2]

-

Biochemical Analysis: Serum levels of ALT and AST are measured using standard enzymatic assay kits.

-

Histopathology: Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver necrosis and inflammation.[6]

-

Western Blot Analysis: Liver tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NRF2, GCLC, GSR, NQO1, p-p53, p53, p21, CCND1, PCNA, BCL-2). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is used as a loading control.[1][6]

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from liver tissue and reverse-transcribed into cDNA. qRT-PCR is performed using SYBR Green master mix and gene-specific primers for target genes (e.g., Nrf2 and its downstream targets). Gene expression is normalized to a housekeeping gene like GAPDH. The primer sequences for mouse NRF2 are: Forward 5′-CGAGATATACGCAGGAGAGGTAAGA-3′ and Reverse 5′-GCTCGACAATGTTCTCCAGCTT-3′.[1][9]

Lithocholic Acid-Induced Cholestasis Model in Mice

This model is used to investigate the protective effects of compounds against cholestatic liver injury.

-

Animals: Male C57BL/6 mice are used.[3]

-

Schisandrol B Administration: Schisandrol B (e.g., 100 mg/kg) is administered intraperitoneally (i.p.).[3]

-

Induction of Cholestasis: Lithocholic acid (LCA) is administered to induce cholestatic liver injury.[3]

-

Sample Collection and Analysis: Similar to the acetaminophen model, serum is collected for the measurement of ALT, AST, and alkaline phosphatase (ALP). Liver tissues are collected for histopathology and molecular analysis.[3]

In Vitro Hepatoprotection Assay in LO-2 Cells

This assay assesses the direct protective effect of a compound on hepatocytes.

-

Cell Culture: The human normal liver cell line LO-2 is cultured in appropriate media.[5]

-

Treatment: Cells are seeded in 96-well plates. After attachment, they are treated with various concentrations of Schisandrol B (e.g., 5, 10, 20, 40 µmol/L) in the presence of a hepatotoxic agent like acetaminophen (22 mmol/L).[5]

-

Cell Viability Assay: Cell viability is assessed using the CCK-8 assay or MTT assay.[5]

-

LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercially available kit.[5]

Signaling Pathways Modulated by Schisandrol B

The hepatoprotective effects of Schisandrol B are attributed to its ability to modulate multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

NRF2/ARE Signaling Pathway

Schisandrol B activates the NRF2/ARE pathway, a critical cellular defense mechanism against oxidative stress.

References

- 1. Schisandrol B protects against acetaminophen-induced acute hepatotoxicity in mice via activation of the NRF2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schisandrol B protects against acetaminophen-induced acute hepatotoxicity in mice via activation of the NRF2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schisandrol B protects against cholestatic liver injury through pregnane X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schisandrol B promotes liver enlargement via activation of PXR and YAP pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Combination of Schisandrol B and Wedelolactone Synergistically Reverses Hepatic Fibrosis Via Modulating Multiple Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schisandrol B Protects Against Acetaminophen-Induced Hepatotoxicity by Inhibition of CYP-Mediated Bioactivation and Regulation of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Schisandrol B protects against acetaminophen-induced hepatotoxicity by inhibition of CYP-mediated bioactivation and regulation of liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Schineolignin B and its Role in Plant Defense Mechanisms: An In-depth Technical Guide

Disclaimer: Information regarding the specific biological activities and mechanisms of action of Schineolignin B in plant defense is limited in publicly available scientific literature. This guide provides a comprehensive overview of the broader class of compounds to which Schineolignin B belongs—lignans—and their established roles in plant immunity. The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential functions of Schineolignin B by examining the activities of structurally related compounds.

Introduction to Lignans in Plant Defense

Lignans are a large and diverse group of phenolic compounds found in a wide variety of plants.[1][2][3] They are formed by the dimerization of two phenylpropanoid units.[2][4] These compounds play crucial roles in plant defense against a range of biotic stressors, including pathogenic fungi, bacteria, and viruses.[1][3][5] The defensive properties of lignans are attributed to their antioxidant, antimicrobial, and insecticidal activities.[3][6] When a plant is challenged by a pathogen, the biosynthesis of lignans is often induced as part of a broader defense response, which also involves the production of other protective compounds and the activation of complex signaling networks.[1][7]

This guide will explore the quantitative data on the antimicrobial activities of various lignans, detail the experimental protocols for their study, and illustrate the key signaling pathways involved in their production and action in plant defense.

Quantitative Data on the Bioactivity of Lignans

The following tables summarize the antifungal and antiviral activities of several well-studied lignans against various plant pathogens. This data provides a quantitative basis for understanding the potential efficacy of this class of compounds in plant protection.

Table 1: Antifungal Activity of Lignans

| Lignan | Fungal Pathogen | Bioassay | Activity Metric | Value | Reference |

| erythro-austrobailignan-6 (EA6) | Alternaria alternata | In vitro | MIC | >100 µg/mL | [8] |

| erythro-austrobailignan-6 (EA6) | Colletotrichum coccodes | In vitro | IC50 | 49 µg/mL | [8] |

| erythro-austrobailignan-6 (EA6) | Colletotrichum gloeosporioides | In vitro | IC50 | 12 µg/mL | [8] |

| erythro-austrobailignan-6 (EA6) | Magnaporthe grisea | In vitro | MIC | 50 µg/mL | [8] |

| meso-dihydroguaiaretic acid (MDA) | Alternaria alternata | In vitro | MIC | >100 µg/mL | [8] |

| meso-dihydroguaiaretic acid (MDA) | Colletotrichum coccodes | In vitro | IC50 | 92 µg/mL | [8] |

| meso-dihydroguaiaretic acid (MDA) | Colletotrichum gloeosporioides | In vitro | IC50 | 55 µg/mL | [8] |

| meso-dihydroguaiaretic acid (MDA) | Magnaporthe grisea | In vitro | MIC | 100 µg/mL | [8] |

| nectandrin-B (NB) | Alternaria alternata | In vitro | MIC | >100 µg/mL | [8] |

| nectandrin-B (NB) | Colletotrichum coccodes | In vitro | IC50 | 68 µg/mL | [8] |

| nectandrin-B (NB) | Colletotrichum gloeosporioides | In vitro | IC50 | 25 µg/mL | [8] |

| nectandrin-B (NB) | Magnaporthe grisea | In vitro | MIC | 100 µg/mL | [8] |

| Methyl-nordihydroguaiaretic acid (Methyl-NDGA) | Aspergillus flavus | Radial Growth Inhibition | Complete Inhibition | 300 µg/mL | [9] |

| Methyl-nordihydroguaiaretic acid (Methyl-NDGA) | Aspergillus parasiticus | Radial Growth Inhibition | Complete Inhibition | 300 µg/mL | [9] |

| Nordihydroguaiaretic acid (NDGA) | Aspergillus flavus | Radial Growth Inhibition | Complete Inhibition | 500 µg/mL | [9] |

| Nordihydroguaiaretic acid (NDGA) | Aspergillus parasiticus | Radial Growth Inhibition | Complete Inhibition | 500 µg/mL | [9] |

| Coumarin (related compound) | Fusarium oxysporum | In vitro | MIC | 18.75 µg/mL | [10] |

| Coumarin (related compound) | Fusarium solani | In vitro | MIC | 25.00 µg/mL | [10] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Table 2: Antiviral Activity of Lignans

| Lignan/Derivative | Virus | Bioassay | Activity Metric | Value | Reference |

| New lignan glycoside (from Calotropis gigantea) | Human influenza A (H1N1) | CPE Inhibition | IC50 | 13.4 µM | [11] |

| New lignan glycoside (from Calotropis gigantea) | Human influenza A (H3N2) | CPE Inhibition | IC50 | 25.6 µM | [11] |

| New lignan glycoside (from Calotropis gigantea) | Human influenza B | CPE Inhibition | IC50 | 39.8 µM | [11] |

| Podophyllotoxin | Murine cytomegalovirus (CMV) | Plaque Reduction | - | Potent | [12] |

| alpha-peltatin | Murine cytomegalovirus (CMV) | Plaque Reduction | - | Potent | [12] |

| Justicidin B | Sindbis virus | Plaque Reduction | - | More effective | [12] |

| Diphyllin derivatives | Sindbis virus | Plaque Reduction | - | More effective | [12] |

CPE: Cytopathic Effect

Experimental Protocols

Extraction and Isolation of Lignans from Plant Material

The extraction and purification of lignans are critical steps for their characterization and bioactivity screening.[13][14][15][16]

General Workflow:

-

Sample Preparation: Plant material (e.g., leaves, stems, roots, seeds) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is typically extracted with a solvent of medium to high polarity.[13] Commonly used solvents include methanol, ethanol, or aqueous mixtures of these alcohols.[13] For less polar lignans, solvents like ethyl acetate, dichloromethane, or chloroform may be used.[13] The choice of solvent depends on the polarity of the target lignans.[13] Extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water).

-

Chromatographic Purification: The fractions are further purified using various chromatographic techniques.

-

Structure Elucidation: The structure of the isolated pure compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Bioassays

In vitro Antifungal Susceptibility Testing (Broth Dilution Method):

-

Preparation of Fungal Inoculum: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium and the concentration is adjusted to a standard value.

-

Preparation of Test Compounds: The isolated lignan is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature for a specified period (e.g., 24-72 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the lignan that visibly inhibits fungal growth.

Radial Growth Inhibition Assay:

-

Preparation of Media: A suitable agar medium is prepared and autoclaved. While the agar is still molten, the test lignan (dissolved in a solvent) is added to achieve the desired final concentrations. The agar is then poured into Petri dishes.

-

Inoculation: A small plug of a young, actively growing fungal culture is placed in the center of each agar plate.

-

Incubation: The plates are incubated at an appropriate temperature.

-

Measurement: The diameter of the fungal colony is measured at regular intervals. The percentage of growth inhibition is calculated relative to a control plate containing only the solvent.

Antiviral Bioassays (Plaque Reduction Assay for Plant Viruses)

-

Plant Preparation: Healthy, susceptible host plants are grown to a suitable size (e.g., 4-6 leaf stage).

-

Virus Inoculation: The leaves of the host plants are mechanically inoculated with a viral suspension.

-

Treatment with Lignan: The test lignan, dissolved in a suitable buffer, is applied to the leaves either before (protective assay), after (curative assay), or mixed with the virus inoculum (inactivation assay).

-

Incubation: The plants are maintained in a controlled environment (greenhouse or growth chamber) for a period sufficient for local lesions to develop (typically 3-7 days).

-

Data Collection: The number of local lesions on the treated leaves is counted and compared to the number of lesions on control leaves (treated with buffer only). The percentage of inhibition is then calculated.

Signaling Pathways in Lignan-Mediated Plant Defense

The biosynthesis of lignans and their role in plant defense are intricately linked to major plant signaling pathways.

Lignan Biosynthesis via the Phenylpropanoid Pathway

Lignans are synthesized from precursors derived from the phenylpropanoid pathway.[1][17] This pathway is a major source of secondary metabolites in plants and is activated in response to various biotic and abiotic stresses.[1]

Caption: General overview of the Phenylpropanoid Pathway leading to the biosynthesis of lignans and other defense-related compounds.

Role of Salicylic Acid (SA) and Jasmonic Acid (JA) Signaling Pathways

The salicylic acid (SA) and jasmonic acid (JA) pathways are two major signaling cascades that regulate plant defense responses.[18][19][20][21][22] There is evidence of crosstalk between these pathways, and their activation can lead to the accumulation of defense compounds, including lignans.[1][23]

The following diagram illustrates a simplified model of how pathogen recognition can trigger these pathways, potentially leading to lignan biosynthesis and enhanced plant defense.

References

- 1. Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lignin and lignans in plant defence: insight from expression profiling of cinnamyl alcohol dehydrogenase genes during development and following fungal infection in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal coumarins and lignans from Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The antiviral action of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Trends in extraction and purification methods of Lignans in plant-derived foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. research-portal.uu.nl [research-portal.uu.nl]

- 20. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Preliminary Cytotoxicity of Schineolignin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the current understanding of the preliminary cytotoxic effects of Schineolignin B, a lignan isolated from Schisandra chinensis. The information presented is based on available scientific literature and aims to provide a foundation for further research and development of this natural compound as a potential therapeutic agent.

Core Findings:

Emerging research suggests that Schineolignin B exhibits cytotoxic properties against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Quantitative Cytotoxicity Data

At present, specific IC50 values for Schineolignin B are not extensively reported in publicly available literature. However, studies on the broader class of lignans from Schisandra chinensis indicate a range of cytotoxic activities. For the closely related compound, Schisandrin B, the following data has been reported:

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| Huh-7 | Hepatocellular Carcinoma | >10 | MTT Assay |

Note: This data is for Schisandrin B and should be considered as indicative for the potential activity of Schineolignin B, pending specific experimental validation.

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays that could be employed for the evaluation of Schineolignin B. These are based on standard laboratory practices and methodologies reported for similar natural products.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of Schineolignin B (e.g., 0, 10, 20, 40, 80 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

-

Cell Treatment: Treat cells with the desired concentrations of Schineolignin B for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

The cytotoxic effects of lignans from Schisandra chinensis are often mediated through specific signaling pathways. While the precise pathways for Schineolignin B are yet to be fully elucidated, related compounds like Schisandrin B have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway and affect other key cellular processes.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity and apoptosis evaluation of Schineolignin B.

Postulated Apoptosis Signaling Pathway

Based on the mechanisms of related lignans, Schineolignin B may induce apoptosis through the intrinsic pathway.

Caption: Postulated intrinsic apoptosis pathway induced by Schineolignin B.

Conclusion and Future Directions

The preliminary evidence for the cytotoxic effects of Schineolignin B is promising, warranting further in-depth investigation. Future studies should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of Schineolignin B across a wide panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Schineolignin B. This includes detailed analysis of the apoptotic machinery and other potential cell death mechanisms.

-

In Vivo Efficacy: Assessing the anti-tumor activity of Schineolignin B in preclinical animal models to determine its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Schineolignin B to optimize its cytotoxic potency and selectivity.

A thorough understanding of these aspects will be crucial for the development of Schineolignin B as a novel anticancer agent.

Methodological & Application

Application Notes and Protocols: Total Synthesis of Schineolignin B and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed total synthesis for Schineolignin B, a dibenzylbutyrolactone lignan, and its analogues. The protocols are based on established synthetic methodologies for this class of compounds. Additionally, this document outlines the potential biological activities and signaling pathways that may be modulated by these compounds, offering valuable insights for drug discovery and development programs.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. Schineolignin B belongs to the dibenzylbutyrolactone subclass of lignans. The development of a robust synthetic route to Schineolignin B and its analogues is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating the exploration of their therapeutic potential. This document presents a proposed synthetic strategy, detailed experimental protocols, and potential biological applications.

Proposed Total Synthesis of Schineolignin B